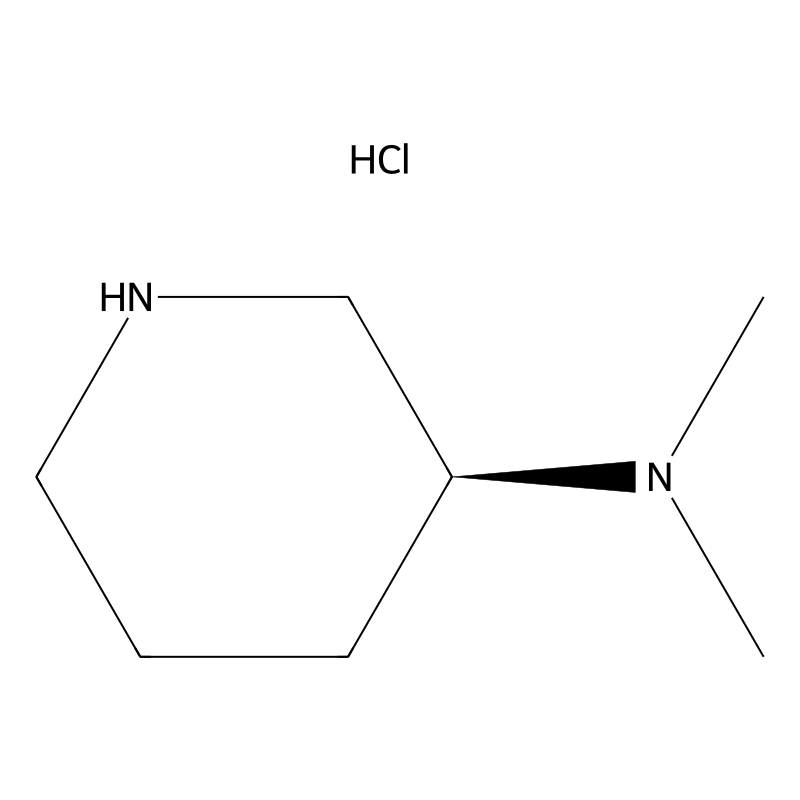

(S)-N,N-dimethylpiperidin-3-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-N,N-dimethylpiperidin-3-amine hydrochloride is a chiral amine compound characterized by its piperidine ring structure, featuring two methyl groups attached to the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various biologically active molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

The chemical reactivity of (S)-N,N-dimethylpiperidin-3-amine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the amine group. It can participate in:

- Alkylation Reactions: The amine can act as a nucleophile, attacking electrophiles to form new carbon-nitrogen bonds.

- Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.

- Multicomponent Reactions: This compound can be utilized in multicomponent reactions, which are efficient for synthesizing complex organic molecules in a single step, enhancing atom economy and reducing waste .

(S)-N,N-dimethylpiperidin-3-amine hydrochloride exhibits various biological activities, primarily due to its interaction with neurotransmitter systems. It has been studied for:

- Neuropharmacological Effects: It may influence neurotransmitter release and uptake, potentially affecting mood and cognition.

- Antimicrobial Properties: Some derivatives of piperidine compounds have shown activity against bacterial and fungal strains, suggesting potential applications in developing new antibiotics .

The synthesis of (S)-N,N-dimethylpiperidin-3-amine hydrochloride can be achieved through several methods:

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the piperidine framework.

- Multicomponent Reactions: Combining various precursors in a single reaction step to produce the desired compound efficiently .

- Reduction of Piperidine Derivatives: Starting from piperidine or its derivatives, followed by N-methylation using methyl iodide or dimethyl sulfate.

These methods highlight the compound's versatility and the importance of chiral synthesis in drug development.

(S)-N,N-dimethylpiperidin-3-amine hydrochloride has several applications:

- Pharmaceutical Development: As a precursor for synthesizing more complex medicinal compounds.

- Research Tool: Used in studies related to neurotransmitter systems and receptor interactions.

- Material Science: Investigated for potential use in creating functional materials due to its unique chemical properties .

Research into the interactions of (S)-N,N-dimethylpiperidin-3-amine hydrochloride focuses on its binding affinity and efficacy concerning various biological targets:

- Receptor Binding Studies: Evaluating how this compound interacts with specific receptors in the central nervous system.

- Enzyme Inhibition Studies: Investigating its potential as an inhibitor for enzymes involved in neurotransmitter metabolism .

These studies are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural similarities with (S)-N,N-dimethylpiperidin-3-amine hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Methylpiperidine | Piperidine derivative | Neuroactive properties |

| N,N-Dimethylpiperidine | Piperidine derivative | Antidepressant effects |

| 4-(2-Aminoethyl)morpholine | Morpholine derivative | Anticancer activity |

| N-Ethyl-N-methylpiperidin-3-amines | Piperidine derivative | Antimicrobial properties |

Uniqueness

(S)-N,N-dimethylpiperidin-3-amine hydrochloride is unique due to its specific stereochemistry and the presence of two methyl groups on the nitrogen atom, which can significantly influence its biological activity compared to other piperidine derivatives. Its ability to participate in multicomponent reactions further distinguishes it as a valuable intermediate in synthetic organic chemistry .

Role as Chiral Building Block for Janus Kinase (JAK) Inhibitor Synthesis

The (S)-enantiomer of N,N-dimethylpiperidin-3-amine hydrochloride serves as a pivotal chiral building block in synthesizing Janus kinase (JAK) inhibitors, including tofacitinib. The stereochemistry of the piperidine ring directly influences binding interactions with kinase domains, making enantiomeric purity essential for therapeutic efficacy [5] [4].

Tofacitinib Intermediate Synthesis Pathways

Tofacitinib, a JAK3 inhibitor, requires stereochemically defined intermediates for optimal activity. (S)-N,N-Dimethylpiperidin-3-amine hydrochloride is synthesized via asymmetric reductive amination or kinetic resolution strategies. A patented route involves resolving racemic mixtures using chiral catalysts, yielding the (3R,4R)-configured intermediate with >97% enantiomeric excess [5]. Enzymatic dynamic kinetic resolution-asymmetric reductive amination has also been employed, leveraging lipases or transaminases to achieve stereoselectivity [3].

Table 1: Comparison of Synthesis Methods for (S)-N,N-Dimethylpiperidin-3-amine Hydrochloride

| Method | Catalyst/Enzyme | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Chemical Resolution | Chiral Bronsted Acid | 97 | 58 |

| Enzymatic Resolution | Candida antarctica B | 99 | 72 |

These methods highlight the compound’s role in streamlining tofacitinib production while minimizing byproducts [5] [3].

Structure-Activity Optimization in Kinase Inhibition

The dimethylamine moiety and piperidine ring conformation are critical for JAK inhibitor selectivity. In tofacitinib, the (S)-configuration positions the methyl groups equatorially, enabling hydrogen bonding with Asp102 and Asn155 in JAK3’s ATP-binding pocket [4]. Modifications to the piperidine’s substituents alter kinase selectivity profiles; for example, replacing N-methyl with bulkier groups reduces off-target effects on JAK2 [4].

Utility in Central Nervous System-Targeted Drug Design

Piperidine derivatives like (S)-N,N-dimethylpiperidin-3-amine hydrochloride exhibit favorable blood-brain barrier permeability due to their low molecular weight and balanced lipophilicity. The dimethylamine group mimics endogenous neurotransmitters, enabling interactions with serotonin and dopamine receptors. Recent studies have incorporated this scaffold into sigma-1 receptor ligands, which show promise in treating neuropathic pain and neurodegenerative diseases [2] [4].

Development of Antimicrobial Agents Through Piperidine Functionalization

Functionalization of the piperidine ring enhances antimicrobial activity. Quaternization of the tertiary amine in (S)-N,N-dimethylpiperidin-3-amine hydrochloride yields cationic compounds that disrupt bacterial membranes. For instance, analogs with appended fluorobenzyl groups demonstrate potent activity against Staphylococcus aureus (MIC = 2 µg/mL) by intercalating into lipid bilayers [2].

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Derivative | Microbial Target | MIC (µg/mL) |

|---|---|---|

| Fluorobenzyl-Quaternized | S. aureus | 2.0 |

| Chloropyridine-Conjugated | E. coli | 8.0 |

These modifications leverage the hydrochloride salt’s solubility to improve bioavailability in physiological environments [2] [6].

Enzyme Modulation Effects on Metabolic Pathways

The enzyme modulation capabilities of (S)-N,N-dimethylpiperidin-3-amine hydrochloride extend across multiple metabolic pathways, with significant implications for therapeutic applications. These compounds demonstrate the ability to modulate key enzymes involved in neurotransmitter metabolism, DNA repair, and cell cycle regulation.

Monoamine oxidase B (MAO-B) represents a critical target for piperidine derivatives in neurological applications. Research has demonstrated that piperidine compounds can achieve potent MAO-B inhibition with pIC50 values reaching 8.93 [6]. This inhibition is particularly significant for neurological disorders, as MAO-B is responsible for the degradation of dopamine and other monoamines in the brain. The inhibition of MAO-B by piperidine derivatives leads to increased neurotransmitter availability and has therapeutic implications for conditions such as Parkinson's disease and depression.

The mechanism of MAO-B inhibition by piperidine derivatives involves competitive binding to the enzyme's active site. Unlike irreversible inhibitors, piperidine-based compounds demonstrate reversible inhibition, allowing for better control of enzyme activity and reduced risk of adverse effects [6]. This reversible nature is advantageous for therapeutic applications, as it allows for more predictable pharmacokinetics and reduced potential for drug-drug interactions.

Cyclin-dependent kinases 12 and 13 (CDK12/13) represent another critical enzymatic target for piperidine derivatives. These kinases play essential roles in transcriptional regulation and DNA damage response pathways [5]. The compound YJZ5118, which contains piperidine structural elements, demonstrates potent CDK12/13 inhibition with IC50 values of 33.1 nM and 21.7 nM for CDK12 and CDK13, respectively [5].

The inhibition of CDK12/13 by piperidine derivatives results in significant downstream effects on metabolic pathways. These compounds suppress the phosphorylation of RNA polymerase II at serine 2 and threonine 4 residues, leading to impaired transcriptional elongation [5]. This transcriptional disruption particularly affects long genes involved in DNA damage response, including ATM, ATR, RAD51, and FANC1 [5]. The selective targeting of these DNA repair genes creates a vulnerability in cancer cells that rely heavily on DNA damage response pathways for survival.

Topoisomerase enzymes represent additional targets for piperidine derivatives, particularly in antimicrobial applications. Research has demonstrated that piperidine compounds can achieve potent inhibition of bacterial DNA gyrase and topoisomerase IV with IC50 values below 10 nM . This inhibition disrupts bacterial DNA replication and has significant implications for antimicrobial therapy.

The Janus kinase (JAK) pathway represents another metabolic target where piperidine derivatives play crucial roles. (S)-N,N-dimethylpiperidin-3-amine hydrochloride serves as a critical intermediate in the synthesis of JAK inhibitors, including tofacitinib [8]. The JAK-STAT pathway regulates numerous cellular processes, including immune response, inflammation, and cell proliferation. Modulation of this pathway through piperidine-based inhibitors has therapeutic implications for autoimmune diseases and certain cancers.

Neurotransmitter System Interactions and Pharmacological Implications

The neurotransmitter system interactions of (S)-N,N-dimethylpiperidin-3-amine hydrochloride demonstrate significant pharmacological implications across multiple receptor systems. These interactions encompass serotonin, dopamine, histamine, and acetylcholine neurotransmitter pathways, with potential therapeutic applications in neurological and psychiatric disorders.

Serotonin receptor interactions represent a primary area of pharmacological activity for piperidine derivatives. Research has demonstrated that piperidine compounds can achieve high-affinity binding to 5-HT6 receptors with Ki values of 17 nM [6]. The 5-HT6 receptor is particularly relevant for cognitive function and has been implicated in Alzheimer's disease pathology. Antagonism of 5-HT6 receptors by piperidine derivatives can enhance cholinergic neurotransmission in the hippocampus and cortex, leading to improved cognitive function.

The compound PZ-1922, which contains piperidine structural elements, demonstrates triple-acting properties as a 5-HT6 receptor antagonist, 5-HT3 receptor antagonist, and MAO-B inhibitor [6]. This multitarget approach offers several advantages over single-target therapies, including enhanced efficacy and reduced risk of drug resistance. The 5-HT3 receptor antagonism contributes to anti-nausea effects and may help mitigate side effects associated with other therapeutic interventions.

Dopamine receptor interactions constitute another significant area of pharmacological activity. Piperidine derivatives demonstrate nanomolar affinity for dopamine receptors and can modulate dopaminergic neurotransmission [9]. This modulation has therapeutic implications for conditions such as Parkinson's disease, schizophrenia, and depression. The ability to modulate dopamine signaling while simultaneously affecting other neurotransmitter systems provides opportunities for comprehensive treatment approaches.

Histamine H3 receptor interactions represent a unique pharmacological target for piperidine derivatives. These compounds can achieve high-affinity H3 receptor antagonism with Ki values ranging from 3.2 to 5.5 nM [9]. H3 receptors function as both autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters. Antagonism of H3 receptors can influence the balance of multiple neurotransmitter systems, including dopamine, serotonin, and acetylcholine.

The dual H3 receptor and sigma-1 receptor antagonism exhibited by certain piperidine derivatives offers particularly promising therapeutic potential for pain management [10]. Sigma-1 receptors are involved in neuroprotective signaling and pain modulation, while H3 receptors influence neurotransmitter balance. The combination of activities provides a comprehensive approach to pain treatment that addresses multiple pathways involved in pain perception and transmission.

Acetylcholine system interactions, particularly through muscarinic receptors, represent additional pharmacological targets for piperidine derivatives. These compounds can modulate cholinergic signaling through various mechanisms, including direct receptor interaction and enzyme inhibition. The ability to enhance cholinergic function through acetylcholinesterase inhibition or receptor modulation has therapeutic implications for cognitive disorders and neurodegenerative diseases.

The pharmacological implications of these neurotransmitter system interactions extend beyond individual receptor effects to encompass network-level changes in brain function. The ability of piperidine derivatives to simultaneously modulate multiple neurotransmitter systems provides opportunities for treating complex neurological and psychiatric conditions that involve dysregulation of multiple pathways.

Blood-brain barrier permeability represents a critical factor in the pharmacological effectiveness of piperidine derivatives in neurological applications. Research has demonstrated that piperidine compounds exhibit favorable blood-brain barrier penetration due to their balanced lipophilicity and molecular weight characteristics . This property is essential for central nervous system applications and contributes to the therapeutic potential of these compounds in neurological disorders.

The safety profile of piperidine derivatives in neurotransmitter system modulation appears favorable based on their selectivity profiles and reversible mechanisms of action. The ability to achieve high selectivity for specific receptor subtypes while maintaining reversible binding characteristics reduces the risk of adverse effects and allows for more precise therapeutic interventions.

Clinical development of piperidine derivatives for neurotransmitter system modulation continues to advance, with several compounds entering clinical trials for various neurological and psychiatric conditions. The multitarget approach offered by these compounds represents a promising direction for addressing the complex pathophysiology of brain disorders and may lead to more effective therapeutic interventions.

The future development of piperidine-based therapeutics for neurotransmitter system modulation will likely focus on optimizing selectivity profiles, enhancing pharmacokinetic properties, and developing combination therapies that leverage the multitarget capabilities of these compounds. The continued research into structure-activity relationships will enable the design of more effective and safer therapeutic agents for neurological and psychiatric applications.